1-[(3-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid
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Overview
Description
1-[(3-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid is an organic compound with a complex structure that includes a pyrrole ring substituted with a methoxyphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(3-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(3-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline
- 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide
Uniqueness
1-[(3-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid is unique due to its specific structural features, such as the combination of a methoxyphenyl group and a pyrrole ring
Properties
Molecular Formula |
C15H17NO3 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C15H17NO3/c1-10-7-14(15(17)18)11(2)16(10)9-12-5-4-6-13(8-12)19-3/h4-8H,9H2,1-3H3,(H,17,18) |
InChI Key |
FZMWGZGYBGWNPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC(=CC=C2)OC)C)C(=O)O |
Origin of Product |
United States |
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